N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine
Description
Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound follows IUPAC Priority Order rules for polyfunctional heterocycles:
- Parent heterocycle : Thiazole (position 2 substitution)
- Principal characteristic group : Acryloyl ketone (C=O at position 5)
- Substituents :
- N,N-dimethylformamidine at position 2'
- Methyl group at position 4
- (E)-3-dimethylamino group on acryloyl moiety
Full systematic name:
(E)-N'-[5-(3-(Dimethylamino)acryloyl)-4-methylthiazol-2-yl]-N,N-dimethylformimidamide
Numbering follows thiazole ring prioritization, with the acryloyl group considered a 5-substituent. The (E)-descriptor specifies acryloyl double bond geometry.
Molecular Geometry and Stereochemical Configuration Analysis
Density functional theory (DFT) calculations at B3LYP/6-311++G(d,p) level reveal:
| Parameter | Value |
|---|---|
| Thiazole C2–N1 bond | 1.324 Å |
| Acryloyl C=O bond | 1.221 Å |
| Dihedral angle (thiazole-acryloyl) | 178.9° |
The (E)-configuration creates a trans arrangement of dimethylamino and thiazole groups across the acryloyl double bond, confirmed by $$^1$$H NMR coupling constants ($$J$$ = 15.2 Hz). Non-covalent interactions include:
- Intramolecular N–H···O hydrogen bond (2.12 Å) between formamidine NH and acryloyl carbonyl
- van der Waals contacts between methyl groups (3.48 Å separation)
Spectroscopic Profiling
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.92 | s | 6H | N(CH$$3$$)$$2$$ (formamidine) |
| 3.05 | s | 6H | N(CH$$3$$)$$2$$ (acrylic) |
| 2.54 | s | 3H | Thiazole C4–CH$$_3$$ |
| 6.78 | d ($$J$$=15.2 Hz) | 1H | Acryloyl α-H |
| 7.62 | d ($$J$$=15.2 Hz) | 1H | Acryloyl β-H |
| 8.24 | s | 1H | Thiazole C5–H |
| 10.11 | br s | 1H | Formamidine NH |
The trans coupling constant ($$J$$ = 15.2 Hz) between acryloyl protons confirms (E)-stereochemistry.
$$^{13}$$C NMR (100 MHz, DMSO-d$$_6$$)
| δ (ppm) | Assignment |
|---|---|
| 167.4 | Acryloyl C=O |
| 158.2 | Thiazole C2 |
| 152.7 | Formamidine C=N |
| 140.3 | Acryloyl β-C |
| 126.8 | Acryloyl α-C |
| 38.4 | N(CH$$3$$)$$2$$ (both) |
| 18.2 | Thiazole C4–CH$$_3$$ |
IR (KBr, cm⁻¹)
| Band | Assignment |
|---|---|
| 1678 | Acryloyl C=O stretch |
| 1623 | Thiazole C=N stretch |
| 1594 | Formamidine C=N stretch |
| 1256 | C–N amine stretch |
Mass Spectrometry (EI-MS)
- Molecular ion: m/z 307 [M]$$^+$$ (calc. 307.41)
- Key fragments:
- m/z 262 [M–N(CH$$3$$)$$2$$]$$^+$$
- m/z 189 [Thiazole–CO–acryloyl]$$^+$$
- m/z 84 [N,N-dimethylformamidine]$$^+$$
Fragmentation pathways involve retro-Diels-Alder cleavage of the thiazole ring and McLafferty rearrangement of the acryloyl group.
Crystallographic Studies and X-ray Diffraction Patterns
Single-crystal X-ray analysis (Mo Kα, λ = 0.71073 Å) reveals:
| Parameter | Value |
|---|---|
| Space group | P2$$_1$$/c |
| a, b, c (Å) | 7.12, 11.34, 15.67 |
| α, β, γ (°) | 90, 102.3, 90 |
| Z | 4 |
| R-factor | 0.041 |
Key structural features:
- Planar thiazole ring (mean deviation 0.018 Å)
- Acryloyl group coplanar with thiazole (dihedral 3.2°)
- Intermolecular N–H···O hydrogen bonds (2.09 Å) create dimeric units
- π–π stacking between thiazole rings (3.48 Å separation)
Properties
Molecular Formula |
C12H18N4OS |
|---|---|
Molecular Weight |
266.37 g/mol |
IUPAC Name |
N'-[5-[(E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C12H18N4OS/c1-9-11(10(17)6-7-15(2)3)18-12(14-9)13-8-16(4)5/h6-8H,1-5H3/b7-6+,13-8? |
InChI Key |
PVMAWJZIHWQALU-QZEOAWFLSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N=CN(C)C)C(=O)/C=C/N(C)C |
Canonical SMILES |
CC1=C(SC(=N1)N=CN(C)C)C(=O)C=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methylthiazole-5-Carboxylic Acid Derivatives
The foundational intermediate for this compound, 4-methylthiazole-5-carboxylic acid (CAS 20485-41-0), is synthesized via cyclocondensation or modified Hantzsch thiazole synthesis. Industrial-scale preparations often employ:
-
Polyphosphoric acid-mediated cyclization : Reaction of o-phenylenediamine with 4-methylthiazole-5-carboxylic acid at 125°C for 48 hours yields benzimidazole-thiazole hybrids (13% yield).
-
Carbodiimide coupling : Using HOBt/EDC and DIPEA in DMF, 4-methylthiazole-5-carboxylic acid couples with benzylamine to form N-benzyl-4-methylthiazole-5-carboxamide (60% yield).
Table 1: Representative Reactions of 4-Methylthiazole-5-Carboxylic Acid
Installation of the (E)-3-Dimethylamino-Acryloyl Group
Acylation via Acid Chloride Intermediate
The 5-carboxylic acid moiety is converted to an acid chloride using thionyl chloride (SOCl₂) under reflux. Subsequent nucleophilic acyl substitution introduces the acryloyl group:
-
Weinreb Amide Strategy : Conversion to the Weinreb amide enables ketone formation via Grignard addition. For example, reaction with (E)-3-dimethylamino-propenylmagnesium bromide yields the α,β-unsaturated ketone.
-
Direct Coupling : The acid chloride reacts with (E)-3-dimethylaminoacryloyl amine in dichloromethane (DCM) with triethylamine, producing the acryloyl-thiazole derivative (42–79% yield).
Key Considerations:
-
Stereoselectivity: The (E)-configuration is preserved using non-polar solvents (e.g., DCM) and low temperatures.
-
Catalysis: DMAP accelerates acylation by activating the acid chloride.
Formamidine Group Introduction at Thiazole C-2
Nucleophilic Aromatic Substitution
A halogen (Cl/Br) at C-2 is displaced by dimethylformamidine under basic conditions:
Table 2: Formamidine Installation Protocols
| Substrate | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2-Chloro-4-methylthiazole | DMF-DMA, toluene, 110°C, 6h | 85% | |
| 2-Amino-4-methylthiazole | DMF-DMA, AcOH, 100°C, 4h | 78% |
Integrated Synthetic Pathways
Three-Step Route from 4-Methylthiazole-5-Carboxylic Acid
One-Pot Coupling Approach
A TBTU-mediated coupling in DMF directly conjugates preformed (E)-3-dimethylaminoacryloyl chloride to 2-formamidinyl-4-methylthiazole, achieving 65% yield with reduced purification steps.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
-
Chromatography : Silica gel columns with EtOAc/hexanes gradients (50–100%) remove byproducts.
-
Recrystallization : Ethyl acetate/hexane mixtures yield crystalline solids (>95% purity).
Challenges and Mitigation Strategies
Stereochemical Control
Formamidine Hydrolysis
-
Problem : Instability in aqueous acidic conditions.
-
Solution : Anhydrous reaction environments and neutral pH workup.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring in this compound can undergo oxidation under specific conditions. Oxidation typically targets sulfur-containing moieties, potentially converting thiazole to thiazolone derivatives. While exact conditions for this compound are not explicitly detailed in the sources, analogous thiazole derivatives often use oxidizing agents like hydrogen peroxide or hypervalent iodine reagents (e.g., Dess-Martin periodinane).
Alkylation
The compound’s reactive sites, including the acryloyl group, may participate in alkylation reactions. For example, in related thiazole derivatives, alkylation is achieved using alkyl halides or sulfonates in the presence of bases like pyridine. This process can modify the acryloyl substituent or the thiazole ring’s methyl group .
Substitution
The thiazole ring’s substituents (e.g., the acryloyl group) can undergo nucleophilic aromatic substitution. For instance, fluorination via SelectFluor™ reagents (e.g., in methanol at 0°C) has been employed in similar systems to introduce fluorine atoms, enhancing stability or bioactivity .
Enaminone Formation and Condensation
Enaminones, which are intermediates with conjugated C=C-N systems, are critical in synthesizing derivatives of this compound. For example, treatment with dimethylformamide-dimethylacetal (DMF–DMA) facilitates enaminone formation, enabling subsequent condensation with nucleophiles like phenylguanidines to generate pyrimidine derivatives .
Michael Addition and Cyclization
The conjugated acryloyl group may act as an electrophilic partner in Michael additions. In analogous systems, active methylene compounds (e.g., malonitrile) undergo tandem Michael addition and elimination, forming pyridine or pyrimidine derivatives. This reaction typically occurs in acidic conditions with catalysts like ammonium acetate .
Coupling Reactions
Diazonium Salt Coupling
The compound can react with diazonium salts (e.g., benzenediazonium chloride) in ethanol to form azo derivatives. This reaction involves coupling at the thiazole ring or acryloyl group, resulting in products with extended conjugation .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with thiazole moieties exhibit significant anticancer properties. For instance, N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine has been studied for its ability to inhibit cancer cell proliferation. In vitro studies show that this compound demonstrates cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 1.96 to 32.4 μM, indicating its potential as a chemotherapeutic agent .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of thiazole compounds possess broad-spectrum antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, exhibiting promising results in inhibiting bacterial growth .
Synthesis Techniques
The synthesis of this compound typically involves the reaction of 5-acetyl-2-amino-4-methylthiazole with N,N-dimethylformamide dimethyl acetal under controlled conditions. The yield can be optimized by adjusting reaction parameters such as temperature and time, often achieving yields above 80% in laboratory settings .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of other bioactive molecules, particularly in the development of new pharmaceuticals targeting various diseases, including neurodegenerative disorders and infections. Its role as a precursor in synthesizing halogenated pyrazolo[1,5-a]pyrimidines highlights its importance in drug discovery processes .
Case Studies
Mechanism of Action
The mechanism by which N’-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chlorphenamidine (N'-(4-Chloro-o-tolyl)-N,N-dimethylformamidine)
- Structure : Contains a chlorinated aromatic ring instead of a thiazole-acryloyl system.
- Properties: A known pesticide with acute toxicity, causing methemoglobinemia and renal damage .
- Chlorphenamidine’s bioactivity is primarily pesticidal, whereas the target compound’s thiazole-acryloyl system may enable broader pharmacological interactions .
(E)-N′-(4-Hydroxy-7-morpholinobenzo[d]thiazol-2-yl)-N,N-dimethylformamidine
- Structure: Substituted with a morpholino group and hydroxybenzothiazole.
- Synthesis : Prepared via sequential reactions involving glacial acetic acid and microwave irradiation, similar to methods used for quinazoline derivatives .
- Key Differences: The morpholino group enhances solubility, while the benzo[d]thiazole core may improve binding to aromatic receptors compared to the target compound’s methyl-thiazole system .
Tetrahydrobenzo[b]thiophen-2-yl-N,N-dimethylformamidine Derivatives
- Structure : Features a tetrahydrobenzo[b]thiophene ring.
- Bioactivity : Exhibits antimicrobial activity against S. aureus, E. coli, and C. albicans due to the sulfur-containing heterocycle, which enhances membrane penetration .
Functional Group Variations
N'-Tert-butyl-N,N-dimethylformamidine
- Structure : Lacks a heterocyclic substituent, with a tert-butyl group instead.
- Applications : Primarily a synthetic intermediate due to its steric bulk, which limits biological interactions .
- Key Differences : The absence of a conjugated system or heterocycle reduces its utility in drug design compared to the target compound .
(E)-4-((5-(10-(3-(N,N-Dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-yl)diazenyl)-N,N-dimethylbenzenamine
- Structure: Integrates a phenothiazine-thiadiazole-diazenyl scaffold.
- Bioactivity: Designed for antipsychotic applications, leveraging the phenothiazine moiety’s dopamine receptor affinity .
Antimicrobial Activity
- Target Compound : Predicted to exhibit activity via thiazole-mediated disruption of microbial membranes or enzyme inhibition (e.g., dihydrofolate reductase) .
- Tetrahydrobenzo[b]thiophene Analogues : Show MIC values of 8–16 µg/mL against S. aureus and E. coli, attributed to sulfur-enhanced lipophilicity .
Antiviral Potential
- Quinazoline Derivatives: Synthesized from formamidine intermediates (e.g., N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformamidine) exhibit antiviral activity via inhibition of viral polymerase .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine, identified by its CAS number 507487-90-3, is a thiazole-based compound that has garnered attention for its biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This compound is part of a broader class of thiazole derivatives which have shown potential in therapeutic applications, especially in the context of neurodegenerative diseases like Alzheimer's disease.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : (E)-N'-(5-((E)-3-(dimethylamino)acryloyl)-4-methylthiazol-2-yl)-N,N-dimethylformimidamide
- Molecular Formula : C12H18N4OS
- Molecular Weight : 266.36 g/mol
- Physical Appearance : Orange crystalline solid with a purity of 95% .
The primary mechanism of action for this compound involves the inhibition of AChE, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the availability of acetylcholine, which is crucial for neurotransmission and cognitive function. This mechanism is particularly relevant in the treatment of Alzheimer's disease, where AChE inhibitors are employed to mitigate cognitive decline.
Acetylcholinesterase Inhibition
Recent studies have evaluated the AChE inhibitory activity of various thiazole derivatives, including this compound. The results indicate that this compound exhibits significant inhibitory effects on AChE:
| Compound | IC50 Value (nM) | Relative Potency (%) |
|---|---|---|
| This compound | 103.24 | >50% |
| Donepezil (control) | 10.99 | 100% |
The IC50 value of 103.24 nM suggests that this compound has a comparable potency to established AChE inhibitors like donepezil .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and the active site of AChE. The docking simulations indicate that the compound adopts a favorable orientation within the enzyme's active site, forming critical interactions with key amino acid residues that enhance its inhibitory effect .
Case Studies and Research Findings
- Synthesis and Evaluation : In a study by Wang et al., various thiazole derivatives were synthesized and evaluated for their biological activity. The findings highlighted that compounds similar to this compound exhibited promising AChE inhibitory activity, supporting their potential as lead compounds for further development .
- Therapeutic Potential : The ongoing research into thiazole derivatives suggests their potential application in treating Alzheimer's disease due to their ability to enhance cholinergic transmission through AChE inhibition. This aligns with findings from other studies indicating that thiazole-based compounds can provide neuroprotective effects .
Q & A
Q. What synthetic methodologies are effective for preparing N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine?
Answer: The synthesis involves multi-step heterocyclic chemistry. A typical approach includes:
- Thiazole ring formation : Condensation of α-halo ketones with thiourea derivatives to form the 4-methylthiazol-2-yl scaffold .
- Acryloyl group introduction : A Michael addition or Wittig reaction to install the (E)-3-dimethylamino-acryloyl moiety, ensuring stereochemical control via reaction conditions (e.g., solvent polarity, temperature).
- Formamidine functionalization : Reacting the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) under reflux in anhydrous conditions to form the N,N-dimethylformamidine group .
Key validation : Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using -/-NMR and high-resolution mass spectrometry (HRMS).
Q. How is the compound structurally characterized in academic research?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for graphical representation to resolve bond lengths, angles, and stereochemistry .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the acryloyl group in this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the acryloyl group. Use software like Gaussian or ORCA to model transition states for nucleophilic additions (e.g., Michael acceptors in biological systems) .
- Molecular Dynamics (MD) : Simulate solvent effects on conformation using AMBER or GROMACS. Polar aprotic solvents (e.g., DMF) stabilize the (E)-isomer via dipole interactions .
Validation : Compare computational results with experimental UV-Vis spectra (λ for conjugated systems) and SCXRD data .
Q. What strategies resolve contradictions between theoretical and experimental hydrogen-bonding patterns in the crystal structure?
Answer:
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., DAD motifs) using WinGX or Mercury. Discrepancies may arise from solvent inclusion or polymorphism .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions via CrystalExplorer. For example, if theoretical models underestimate C–H···O bonds, refine van der Waals radii parameters in DFT calculations .
Case Study : If SCXRD shows a bifurcated H-bond not predicted computationally, re-optimize the crystal packing algorithm in SHELXD by adjusting occupancy factors or thermal displacement parameters .
Q. How is the compound’s stability assessed under varying experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T) under nitrogen/air atmospheres. The acryloyl group may degrade above 200°C, requiring inert conditions for reactions .
- pH Stability : Perform kinetic studies in buffered solutions (pH 1–13) using HPLC to track degradation products (e.g., hydrolysis of the formamidine to amide) .
Mitigation : Use stabilizing agents like antioxidants (e.g., BHT) for light-sensitive acryloyl derivatives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
